molecular formula C20H12Cl4N2O2 B3844710 N,N'-bis(3,5-dichlorophenyl)isophthalamide

N,N'-bis(3,5-dichlorophenyl)isophthalamide

Cat. No.: B3844710
M. Wt: 454.1 g/mol
InChI Key: UPBFUDCJFNEIGP-UHFFFAOYSA-N
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Description

N,N'-bis(3,5-dichlorophenyl)isophthalamide is an aromatic amide derivative featuring two 3,5-dichlorophenyl groups attached to the nitrogen atoms of an isophthalamide core. This compound’s structure (C₂₀H₁₂Cl₄N₂O₂, molecular weight: 454.1 g/mol) confers high lipophilicity and chemical stability due to the electron-withdrawing chlorine substituents, which enhance resistance to oxidative degradation .

Properties

IUPAC Name

1-N,3-N-bis(3,5-dichlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-5-14(22)8-17(7-13)25-19(27)11-2-1-3-12(4-11)20(28)26-18-9-15(23)6-16(24)10-18/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBFUDCJFNEIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI)

Structural Differences : NBMI replaces the dichlorophenyl groups with 2-mercaptoethyl substituents, introducing thiol (-SH) functional groups.
Functional Properties :

  • NBMI acts as a potent antioxidant and heavy metal chelator, binding Hg²⁺, Pb²⁺, and Cd²⁺ due to its thiol groups .
  • In contrast, the dichlorophenyl groups in N,N'-bis(3,5-dichlorophenyl)isophthalamide likely prioritize lipophilicity over metal chelation, suggesting divergent applications such as antimicrobial agents or polymer additives.
    Molecular Weight : NBMI (C₁₂H₁₆N₂O₂S₂, 284.4 g/mol) is significantly lighter, highlighting how substituents drastically alter physicochemical properties.

3-Chloro-N-phenyl-phthalimide

Structural Differences : This compound features a phthalimide core with a single chloro substituent, compared to the dichlorophenyl-isophthalamide structure.
Applications :

  • Used as a monomer in polyimide synthesis due to its thermal stability .
  • The isophthalamide core in this compound may offer different polymerization kinetics or mechanical properties due to its symmetrical dichlorophenyl substitution.

Comparison with Dichlorophenyl-Containing Compounds

Iprodione (Fungicide)

Structural Feature : Contains a 3,5-dichlorophenyl group within an imidazolidine ring.
Function : Acts as a broad-spectrum fungicide, leveraging the dichlorophenyl moiety for bioactivity and stability .
Implications : The dichlorophenyl groups in this compound may similarly enhance bioactivity, though its amide backbone could redirect its mechanism toward enzyme inhibition or receptor binding.

Pigment Red 166

Structural Feature : Incorporates dichlorophenyl azo groups.
Application : A high-performance dye pigment where chlorine substituents improve lightfastness and thermal stability .
Divergence : While this compound lacks azo groups, its dichlorophenyl rings may still contribute to UV resistance in materials science applications.

Key Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound Isophthalamide 3,5-Dichlorophenyl 454.1 High lipophilicity, potential antimicrobial use
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI) Isophthalamide 2-Mercaptoethyl 284.4 Antioxidant, heavy metal chelator
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl 257.7 Polyimide monomer
Iprodione Imidazolidine 3,5-Dichlorophenyl 330.1 Fungicide
Pigment Red 166 Azobenzene Dichlorophenyl azo 829.6 Dye pigment

Research Findings and Implications

  • Synthetic Routes : Similar to iodinated isophthalamides (e.g., iohexol in ), this compound may be synthesized via condensation of isophthaloyl chloride with 3,5-dichloroaniline, though direct evidence is lacking.
  • Biological Activity : Dichlorophenyl-substituted amides in exhibit antitumor activity, suggesting possible pharmacological exploration for the target compound.
  • Material Science : Dichlorophenyl groups enhance thermal stability in polymers and dyes , implying utility in high-performance materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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